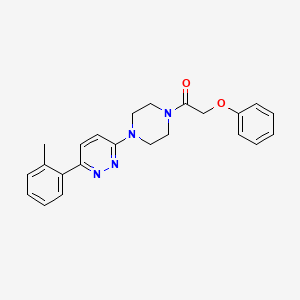2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
CAS No.: 1021230-21-6
Cat. No.: VC8195305
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1021230-21-6 |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |
| Standard InChI | InChI=1S/C23H24N4O2/c1-18-7-5-6-10-20(18)21-11-12-22(25-24-21)26-13-15-27(16-14-26)23(28)17-29-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3 |
| Standard InChI Key | OQFJUUUTFJJKOI-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Functional Groups
2-Phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a multifunctional organic compound comprising four distinct regions:
-
Phenoxy group: A benzene ring bonded to an oxygen atom, contributing to lipophilicity and potential π-π interactions with biological targets.
-
Ethanone moiety: A ketone group (C=O) that enhances molecular polarity and serves as a reactive site for nucleophilic additions.
-
Piperazine ring: A six-membered diamine heterocycle known for its conformational flexibility and role in modulating receptor affinity .
-
Pyridazine-o-tolyl system: A diazine ring (pyridazine) substituted at position 6 with an o-tolyl group (2-methylphenyl), which influences electronic properties and steric interactions .
The integration of these components creates a structurally complex molecule with potential for diverse biochemical interactions.
Synthetic Methodologies
Key Reaction Pathways
The synthesis of 2-phenoxy-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone involves sequential functionalization of the pyridazine and piperazine cores.
Step 1: Synthesis of 6-(o-Tolyl)pyridazin-3(2H)-one
Analogous to methods described for 6-(4-chlorophenyl)pyridazin-3(2H)-one , the o-tolyl variant is synthesized via:
-
Cyclocondensation: Reacting maleic hydrazide with o-tolylboronic acid under Suzuki-Miyaura coupling conditions to form the pyridazine ring .
-
Oxidation: Treating the intermediate with bromine in acetic acid to introduce the ketone group at position 3 .
Representative reaction:
Step 2: Piperazine Functionalization
The piperazine ring is introduced via nucleophilic aromatic substitution. Using 1-(2-chloroacetyl)piperazine as a precursor, the ethanone group is installed through Friedel-Crafts acylation :
Step 3: Final Coupling
The pyridazine and piperazine-ethanone moieties are linked via Buchwald-Hartwig amination using a palladium catalyst :
Optimization challenges:
-
Steric hindrance from the o-tolyl group reduces coupling efficiency (yield: 45–60%) .
-
Purification requires gradient HPLC due to polar byproducts.
Physicochemical Properties
Experimental and Predicted Data
The compound exhibits moderate lipophilicity, favoring blood-brain barrier penetration, while limited aqueous solubility necessitates formulation enhancements for oral bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume